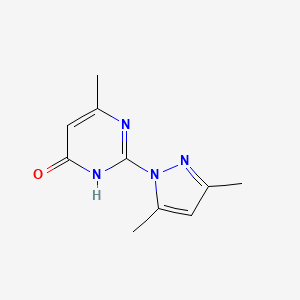

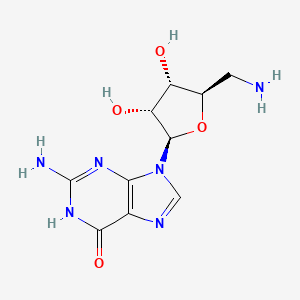

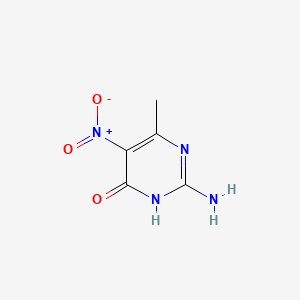

6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Übersicht

Beschreibung

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often supported by spectroscopic data such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis

This would involve a discussion of any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry and Biochemistry

- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .

- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .

- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .

- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

-

Scientific Field: Bioengineering and Applied Chemistry

- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .

- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .

- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .

-

Scientific Field: Synthetic Organic and Medicinal Chemistry

- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .

- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

-

Scientific Field: Bioengineering and Applied Chemistry

- Application Summary : The compound is used in the synthesis of new enaminonitrile derivatives, which are then used to prepare new heterocyclic compounds for biological activity screening .

- Methods of Application : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2) is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce various derivatives .

- Results or Outcomes : The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The docking results showed that compound 24 formed hydrogen bonds with Arg184 and Lys179, stabilizing it in the pocket with a promising binding score of -8.12 .

-

Scientific Field: Synthetic Organic and Medicinal Chemistry

- Application Summary : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

- Methods of Application : The chemistry of pyrimidopyrimidines has been studied extensively, and they have been applied on a large scale in the medical and pharmaceutical fields .

- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.

Zukünftige Richtungen

This would involve a discussion of potential areas for future research, such as new synthetic routes, potential applications, or further investigation into its mechanism of action.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one”, you may need to consult specialized chemical databases or scientific literature.

Eigenschaften

IUPAC Name |

4-amino-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-2-4-14(5-3-7)10-12-8(11)6-9(15)13-10/h6-7H,2-5H2,1H3,(H3,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPIDSPCRSTIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)

![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)